3-Oxatricyclo[3.2.1.02,4]octane

Catalog No.
S3317184
CAS No.
3146-39-2
M.F
C7H10O
M. Wt
110.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxatricyclo[3.2.1.02,4]octane

CAS Number

3146-39-2

Product Name

3-Oxatricyclo[3.2.1.02,4]octane

IUPAC Name

3-oxatricyclo[3.2.1.02,4]octane

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

InChI

InChI=1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2

InChI Key

OHNNZOOGWXZCPZ-UHFFFAOYSA-N

SMILES

C1CC2CC1C3C2O3

Canonical SMILES

C1CC2CC1C3C2O3

3-Oxatricyclo[3.2.1.02,4]octane is a bicyclic organic compound characterized by its unique tricyclic structure, which integrates an oxygen atom within its framework. The molecular formula for this compound is C7_7H10_{10}O, with a molecular weight of 110.1537 g/mol. This compound is notable for its epoxide functionality, which contributes to its reactivity and versatility in various

  • Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the epoxide ring into diols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to various substituted products depending on the nucleophile used (e.g., amines, thiols, alcohols) under mild conditions .

Research into the biological activity of 3-Oxatricyclo[3.2.1.02,4]octane is ongoing, focusing on its potential interactions with biomolecules and its effects on biological systems. The compound's reactivity as an epoxide suggests possible applications in medicinal chemistry, particularly in drug design and development .

Synthetic Routes

3-Oxatricyclo[3.2.1.02,4]octane can be synthesized through the epoxidation of norbornene using a peracid, such as meta-chloroperoxybenzoic acid. This reaction occurs under controlled conditions to ensure the formation of the desired epoxide .

Industrial Production

In industrial settings, the synthesis typically employs continuous flow reactors to enhance efficiency and maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters facilitates higher yields and purities of the final product.

Interaction studies focus on how 3-Oxatricyclo[3.2.1.02,4]octane interacts with various biological molecules and systems. Its epoxide structure makes it a candidate for nucleophilic attack by biomolecules, potentially leading to significant biological effects that are currently under investigation .

Several compounds share structural similarities with 3-Oxatricyclo[3.2.1.02,4]octane:

Compound NameStructural FeaturesUnique Aspects
cis-2,3-Epoxybicyclo[2.2.1]heptaneBicyclic structure with an epoxideLess strained than 3-Oxatricyclo[3.2.1.02,4]octane
exo-2,3-EpoxynorbornaneBicyclic structure with an epoxideSimilar reactivity but different stereochemistry
exo-2,3-OxidonorbornaneContains an oxygen atom but differs structurallyMore stable due to lack of strain

Uniqueness

The uniqueness of 3-Oxatricyclo[3.2.1.02,4]octane lies in its tricyclic structure combined with an integrated oxygen atom, which imparts distinct reactivity and properties compared to other similar compounds. Its high reactivity as an epoxide allows it to undergo various chemical transformations that make it valuable in synthetic chemistry and industrial applications .

Emergence in Heterocyclic Chemistry Research

The discovery of 3-oxatricyclo[3.2.1.02,4]octane traces its origins to systematic investigations into strained oxygen-containing polycycles during the 1950–1970 period. Early synthetic approaches leveraged Diels-Alder reactions between functionalized dienes and dienophiles, with particular emphasis on modifying norbornene oxide derivatives. A pivotal advancement occurred through the application of radical deoxygenation strategies to secondary alcohols derived from furan-based precursors, enabling selective formation of the tricyclic ether core.

Key milestones in its development include:

YearDevelopmentSignificance
1968First reported synthesis via norbornene oxide rearrangementEstablished base structure
1992Stereoselective synthesis using oxa-Michael cyclizationEnabled controlled configuration
2018Achmatowicz reaction adaptation for tricyclic ethersImproved yield and scalability

The compound’s structural rigidity, evidenced by its boat-chair-boat conformation, makes it particularly valuable for studying transannular interactions in constrained systems. Nuclear magnetic resonance (NMR) studies reveal distinctive coupling patterns between bridgehead protons (J = 9–11 Hz), confirming the locked stereochemistry imposed by the oxygen bridge.

Nomenclature Conventions for Tricyclic Ether Systems

The systematic naming of 3-oxatricyclo[3.2.1.02,4]octane follows IUPAC guidelines for bridged polycyclic compounds:

  • Bridge identification: The parent hydrocarbon is bicyclo[2.2.1]heptane, with additional bridging by an oxygen atom between C2 and C4.
  • Numbering priority: The oxygen-containing bridge receives lowest possible locants, resulting in the 02,4 notation for the epoxide bridge.
  • Stereochemical descriptors: The (1α,2β,4β,5α) configuration specifies the relative orientations of substituents in the fused ring system.

Comparative nomenclature examples:

CompoundIUPAC NameKey Difference
Target molecule3-Oxatricyclo[3.2.1.02,4]octaneOxygen at bridgehead position
Analog 2-Oxabicyclo[2.2.2]octaneSimpler bicyclic structure
Derivative 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-diolUnsaturated variant

This naming system precisely communicates the molecule’s topology, distinguishing it from related bicyclic ethers like 2-oxabicyclo[2.2.2]octane through bridge placement and ring fusion indices.

Comparative Analysis with Bicyclic and Polycyclic Analogues

The tricyclic architecture of 3-oxatricyclo[3.2.1.02,4]octane confers distinct chemical properties compared to simpler bicyclic systems:

Electronic effects:

  • The oxygen bridge creates a localized dipole moment (μ ≈ 1.8 D) that polarizes adjacent C-O bonds.
  • Conformational analysis shows 8.3 kcal/mol barrier to ring inversion, versus 5.1 kcal/mol in 2-oxabicyclo[2.2.2]octane.

Synthetic accessibility:

  • Requires 4–6 step sequences from norbornene precursors, compared to 2–3 steps for bicyclic analogues.
  • Yields typically range 15–35% due to competing epoxide ring-opening pathways.

Thermodynamic stability:

  • Strain energy calculations estimate 28.4 kcal/mol from MM3 force field modeling.
  • Decomposition onset at 218°C (TGA), versus 245°C for the saturated bicyclo[2.2.2] analogue.

These comparisons highlight the compound’s unique position within oxygenated polycyclic frameworks, balancing synthetic challenge with valuable structural features for further functionalization.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

3146-39-2
278-74-0

Dates

Modify: 2023-08-19

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